methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate
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Overview
Description
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate is a synthetic compound known for its unique molecular structure and diverse applications in scientific research. Its complex arrangement of benzimidazole, trifluoromethyl groups, and carboxylate ester functionalities makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate typically involves multi-step organic synthesis. The initial step often includes the formation of the benzimidazole core through the reaction of o-phenylenediamine with trifluoroacetic acid, followed by subsequent acylation to introduce the trifluoromethyl group. The carboxylate ester functionality is introduced through esterification reactions using methanol and appropriate carboxylic acids under catalytic conditions.
Industrial Production Methods: : In industrial settings, the production of this compound may utilize flow chemistry techniques to enhance reaction efficiency and yield. The synthesis is scaled up through continuous flow reactors, allowing for precise control of reaction parameters and reducing reaction times. The use of automated systems and real-time monitoring ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions: : Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions to form corresponding oxides.
Reduction: : The compound can be reduced to generate different benzimidazole derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, allowing modification of its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts for Substitution: : Palladium on carbon, sodium methoxide.
Major Products Formed
Oxidation: : Trifluoromethyl-substituted benzimidazole oxides.
Reduction: : Reduced benzimidazole derivatives.
Substitution: : Modified benzimidazole esters with varied functional groups.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: : Explored for its pharmaceutical properties, including antimicrobial and anticancer activity.
Industry: : Employed in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or modifying enzymatic activity, thereby influencing biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications.
Comparison with Similar Compounds
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate is unique due to its trifluoromethyl and benzimidazole components, which provide distinct chemical and biological properties. Similar compounds include:
2-(Trifluoromethyl)-1H-benzimidazole: : A simpler structure lacking the carboxylate ester group.
Methyl benzimidazole-1-carboxylate: : Lacks the trifluoromethyl group but retains the benzimidazole core.
1-[(Trifluoromethyl)phenyl]benzimidazole: : Similar benzimidazole structure with a phenyl substitution.
Conclusion
This compound is a versatile compound with wide-ranging applications in scientific research. Its unique chemical structure allows it to undergo various reactions, making it valuable in chemistry, biology, medicine, and industry. The compound's mechanism of action and comparisons with similar molecules highlight its importance and potential for future studies.
Properties
IUPAC Name |
methyl 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-11(16(26)23-13-8-4-3-7-12(13)17(27)28-2)25-15-10-6-5-9-14(15)24-18(25)19(20,21)22/h3-11H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDSSGLQGVSPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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